Zagociguat's Unique CNS Penetration Quantified by Human CSF/Plasma Ratio
Zagociguat demonstrates clear and quantifiable CNS penetration in human subjects, a property that differentiates it from non-CNS-penetrant sGC stimulators like Riociguat and Vericiguat. In a Phase 1b study of healthy elderly participants, Zagociguat achieved a mean cerebrospinal fluid (CSF) to free plasma concentration ratio of 0.45 (SD 0.092) measured 5 hours after the last dose of 15 mg once daily for 15 days [1]. In a separate first-in-human study, a similar mean CSF/free plasma ratio of 0.43 was observed [2]. In contrast, Riociguat and Vericiguat have negligible or undetectable CSF concentrations in humans, as they are not designed for CNS penetration [3].
| Evidence Dimension | CSF/free plasma concentration ratio |
|---|---|
| Target Compound Data | 0.45 (SD 0.092) at 5h post-dose on Day 15 [1]; 0.43 in FIH study [2] |
| Comparator Or Baseline | Non-CNS-penetrant sGC stimulators (Riociguat, Vericiguat): No quantifiable CSF exposure [3] |
| Quantified Difference | At least 40% of free plasma concentration achieved in CSF vs. undetectable |
| Conditions | Phase 1b crossover study in 24 healthy adults ≥65 years, 15 mg QD for 15 days [1]; FIH multiple-ascending-dose study [2] |
Why This Matters
Quantified CNS penetration is essential for any compound intended to modulate sGC‑cGMP signaling in the brain; without this property, systemic sGC stimulators cannot be used as research tools for CNS indications.
- [1] van Kraaij SJW, et al. Randomized placebo-controlled crossover study to assess tolerability and pharmacodynamics of zagociguat, a soluble guanylyl cyclase stimulator, in healthy elderly. Br J Clin Pharmacol. 2023;89(12):3545-3556. View Source
- [2] van Kraaij SJW, et al. First-in-human trial to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of zagociguat (CY6463), a CNS-penetrant soluble guanylyl cyclase stimulator. Clin Transl Sci. 2023;16(7):1129-1141. View Source
- [3] Correia SS, et al. The CNS-Penetrant Soluble Guanylate Cyclase Stimulator CY6463 Reveals its Therapeutic Potential in Neurodegenerative Diseases. Front Pharmacol. 2021;12:656561. View Source
